Metazosulfuron
Overview
Description
Metazosulfuron, also known as this compound, is a useful research compound. Its molecular formula is C15H18ClN7O7S and its molecular weight is 475.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Metazosulfuron, a novel sulfonylurea herbicide, primarily targets the enzyme Acetolactate Synthase (ALS) , also known as Acetohydroxy Acid Synthase . ALS is a key enzyme in the biosynthesis of branched-chain amino acids in plants . It’s important to note that ALS only exists in bacterial and plant species, making these herbicides safe for mammals .
Mode of Action
This compound works by inhibiting the activity of ALS . This inhibition disrupts the biosynthesis of essential branched-chain amino acids, leading to the cessation of cell division and growth in plants . This results in the eventual death of the targeted weeds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the biosynthesis of branched-chain amino acids . By inhibiting ALS, this compound disrupts this pathway, leading to a deficiency of these essential amino acids. This deficiency halts cell division and growth, causing the plant to die .
Result of Action
The primary result of this compound’s action is the effective control of various weeds. It exhibits excellent herbicidal activity against Echinochloa spp., annual and perennial weeds, including sulfonylurea-resistant biotypes in paddy fields . It provides good crop safety to rice, making it a valuable tool in agricultural weed management .
Biochemical Analysis
Biochemical Properties
This enzyme is a key player in the biosynthesis of the branched-chain amino acids in plants . By inhibiting this enzyme, Metazosulfuron prevents cell division and growth in the targeted weeds .
Cellular Effects
The primary cellular effect of this compound is the inhibition of cell division in the targeted weeds . This is achieved by blocking the function of the ALS enzyme, which is essential for the synthesis of certain amino acids . The disruption of these biochemical pathways leads to the cessation of growth and eventual death of the weed .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the ALS enzyme . This enzyme is crucial for the synthesis of branched-chain amino acids in plants . When this compound binds to this enzyme, it prevents the normal function of the enzyme, leading to a disruption in the synthesis of these amino acids . This disruption in turn inhibits cell division and growth in the targeted weeds .
Metabolic Pathways
This compound acts on the metabolic pathway involving the ALS enzyme . This enzyme is involved in the synthesis of branched-chain amino acids in plants . By inhibiting this enzyme, this compound disrupts this metabolic pathway, leading to the inhibition of cell division and growth in the targeted weeds .
Properties
IUPAC Name |
1-[5-chloro-2-methyl-4-(5-methyl-5,6-dihydro-1,4,2-dioxazin-3-yl)pyrazol-3-yl]sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN7O7S/c1-7-6-29-21-12(30-7)10-11(16)20-23(2)13(10)31(25,26)22-15(24)19-14-17-8(27-3)5-9(18-14)28-4/h5,7H,6H2,1-4H3,(H2,17,18,19,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWKBUKANTXHJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CON=C(O1)C2=C(N(N=C2Cl)C)S(=O)(=O)NC(=O)NC3=NC(=CC(=N3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN7O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868680-84-6 | |
Record name | Metazosulfuron | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868680846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-{3-chloro-1-methyl-4-[(5RS)-5,6-dihydro-5-methyl-1,4,2-dioxazin-3-yl]pyrazol-5-ylsulfonyl}-3-(4,6-dimethoxypyrimidin-2-yl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METAZOSULFURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GYS2WZ5UBD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Metazosulfuron?
A1: [, , ] this compound is a sulfonylurea herbicide that acts by inhibiting the enzyme acetolactate synthase (ALS) in susceptible plants. This enzyme is crucial for the biosynthesis of essential branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine. By blocking ALS, this compound disrupts BCAA production, leading to the inhibition of cell division and growth in target weeds.
Q2: Which weeds are particularly susceptible to this compound?
A2: [, , ] Research indicates that this compound demonstrates excellent herbicidal activity against a range of annual and perennial weeds commonly found in rice paddy fields. This includes problematic weeds like Echinochloa spp. (barnyard grass), as well as species exhibiting resistance to other sulfonylurea herbicides.
Q3: Are there any reports of weed resistance developing against this compound?
A3: [] While this compound has been shown to effectively control some weed species resistant to other sulfonylurea herbicides, continuous use of any single herbicide can contribute to the development of resistance. Continuous monitoring and integrated weed management strategies are essential to mitigate this risk.
Q4: What is the recommended application method for this compound in rice fields?
A4: [, , ] this compound is often formulated as granules and applied to rice paddy fields. It is typically applied after rice transplanting, around 15 days post-transplantation. The soil-mixing broadcasting method and bottle-throwing method are also mentioned as suitable application techniques.
Q5: Has the effectiveness of this compound been compared to other herbicides?
A5: [] Studies have compared the efficacy of this compound with other herbicides for controlling specific weeds like pondweed (Potamogeton nodosus) in rice fields. Results suggest that while this compound can effectively control this weed, other soil-applied herbicides might offer longer-lasting control and prevent regrowth.
Q6: Are there any synergistic effects when this compound is combined with other herbicides?
A6: [, ] Research indicates that combining this compound with other herbicides like oxadiargyl or pyraclonil can result in a synergistic effect. This synergy can enhance weed control efficacy and potentially allow for reduced application rates of individual herbicides.
Q7: What analytical methods are commonly employed to detect and quantify this compound?
A7: [, ] High-performance liquid chromatography (HPLC) is a widely used technique for analyzing this compound residues in crops. This method, often coupled with UV detection, allows for sensitive and specific quantification of the herbicide. Studies have demonstrated the effectiveness of HPLC in analyzing this compound levels in various crops, including rice, apples, and cabbage.
Q8: What is the environmental fate of this compound and are there any concerns regarding its impact?
A9: While the provided abstracts don't delve deep into the environmental fate and impact of this compound, it's crucial to acknowledge that any pesticide can have ecological effects. [, ] Further research focusing on the biodegradation, soil persistence, and potential effects on non-target organisms is necessary for a comprehensive understanding of its environmental risks.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.